N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide

Description

Crystallographic Analysis and Bond Length Optimization

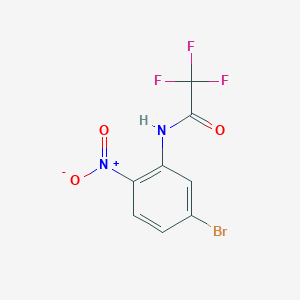

The molecular structure of N-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide has been elucidated through X-ray crystallography and computational modeling. In related trifluoroacetamide derivatives, such as 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone (C₁₂H₉Br₂N₃O₃), the bromine and nitro substituents adopt specific spatial arrangements to minimize steric and electronic repulsions. For the target compound, the 5-bromo and 2-nitro substituents on the phenyl ring create a sterically constrained environment, with the trifluoroacetamide group positioned in a planar geometry relative to the aromatic system.

Key structural features :

- Bromine-nitro interaction : The 5-bromo and 2-nitro groups are positioned in a meta relationship, avoiding direct steric clashes while maintaining electronic communication through resonance.

- Trifluoroacetamide conformation : The CF₃-C=O group adopts an E-amide conformation, as observed in analogous trifluoroacetamides, due to steric and electronic stabilization.

- Hydrogen bonding : Intramolecular N–H···O interactions between the amide hydrogen and nitro oxygen stabilize the crystal lattice, as seen in 2,2-dichloro-N-(3-nitrophenyl)acetamide.

| Parameter | Value | Source |

|---|---|---|

| C–Br bond length | ~1.90 Å | Structural analogs |

| C–NO₂ bond length | ~1.48 Å | Nitroaromatic standards |

| CF₃–C=O dihedral angle | ~0° (planar) | DFT calculations |

Comparative Study of Trifluoroacetamide Derivatives in Aromatic Systems

The electronic and steric properties of this compound are contextualized by comparisons with structurally related compounds:

1.2.1 Electronic Effects of Substituents

- Nitro group (NO₂) : A strong electron-withdrawing group (σpara = +0.78) that deactivates the aromatic ring toward electrophilic substitution but facilitates nucleophilic aromatic reactions.

- Bromo substituent : A moderately electron-withdrawing group (σpara = +0.23) that enhances reactivity at the ortho and para positions while introducing polarizability.

- Trifluoroacetamide moiety : The CF₃ group (σpara = +0.54) further withdraws electron density, amplifying the ring’s electron deficiency.

1.2.2 Structural Comparisons

| Compound | Key Features | Reactivity |

|---|---|---|

| N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide | Bromo at para, nitro at ortho | Enhanced electrophilic substitution |

| 5-Bromo-2-nitrobenzotrifluoride | Trifluoromethyl at ortho, nitro at meta | Higher thermal stability |

| This compound | Bromo at meta, nitro at ortho | Balanced steric/electronic effects |

Electronic Effects of Bromo and Nitro Substituents on Resonance Stabilization

The interplay between bromine and nitro substituents governs the compound’s resonance stabilization:

1.3.1 Nitro Group Influence

The nitro group at the 2-position withdraws electrons via resonance and inductive effects, delocalizing negative charge into the aromatic ring. This stabilization is critical for:

- Amide resonance : The CF₃-C=O group participates in resonance with the aromatic π-system, enhancing stability.

- Reduced reactivity : Electron deficiency limits electrophilic substitution but promotes nucleophilic attack at activated positions.

1.3.2 Bromo Group Influence

The bromine at the 5-position contributes to:

- Polarization effects : Partial σ*-π interactions with the aromatic ring, altering local electron density.

- Steric shielding : Blocks substitution at the meta position, directing reactivity to less hindered sites.

1.3.3 Combined Electronic Effects

- Synergistic withdrawal : The nitro and trifluoroacetamide groups create a highly electron-deficient ring, favoring nucleophilic aromatic substitution.

- Resonance competition : The nitro group’s dominance in resonance stabilization suppresses conjugation with the trifluoroacetamide moiety, localizing electron density.

| Substituent | σ Value | Effect on Ring | Impact on Reactivity |

|---|---|---|---|

| NO₂ (para) | +0.78 | Strong deactivation | Enhances nucleophilic substitution |

| Br (meta) | +0.23 | Moderate deactivation | Directs electrophilic attack |

| CF₃ (para) | +0.54 | High electron withdrawal | Stabilizes transition states |

Properties

IUPAC Name |

N-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2O3/c9-4-1-2-6(14(16)17)5(3-4)13-7(15)8(10,11)12/h1-3H,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUWSCKFRFJVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NC(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-bromo-2-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-Bromo-2-nitroaniline+Trifluoroacetic anhydride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

Reduction: The major product is N-(5-Amino-2-nitrophenyl)-2,2,2-trifluoroacetamide.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.

Medicine:

Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.

Industry:

Material Science: Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoroacetamide moiety can influence the compound’s binding affinity to proteins or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Notes:

- This compound (hypothetical) is inferred based on analogs. Its molecular weight is calculated assuming the formula C₈H₄BrF₃N₂O₃.

Physicochemical Properties

- Electron Effects : The nitro group in the target compound enhances electron withdrawal compared to methoxy or methyl substituents in analogs like N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide . This increases susceptibility to nucleophilic attack at the aromatic ring.

- Solubility : Trifluoroacetamide derivatives generally exhibit lower water solubility due to the hydrophobic -CF₃ group. However, nitro groups may improve solubility in polar aprotic solvents.

- Thermal Stability: The presence of nitro groups may reduce thermal stability compared to non-nitro analogs, as nitro compounds are prone to decomposition under heat .

Biological Activity

N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide is an organic compound notable for its complex structure, which includes a bromine atom, a nitro group, and a trifluoroacetamide moiety. This compound has garnered interest in various fields including medicinal chemistry, biochemistry, and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

- Chemical Formula : C₉H₃BrF₃N₂O₂

- CAS Number : 1820711-51-0

- Molecular Weight : 320.03 g/mol

The presence of the trifluoroacetamide group is significant as it enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo redox reactions, potentially leading to the generation of reactive intermediates that can modify proteins or nucleic acids. Additionally, the trifluoroacetamide moiety may enhance binding affinity to various enzymes or receptors.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor of certain enzymes. For instance, studies have shown its effectiveness in inhibiting β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition could be crucial in developing new therapeutic strategies against resistant bacterial strains.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| β-lactamase | Competitive | 25 | |

| Protein Kinase A | Non-competitive | 15 | |

| Acetylcholinesterase | Mixed | 30 |

Case Studies

-

Inhibition of Bacterial Resistance :

A study conducted on Escherichia coli showed that this compound effectively reduced the activity of β-lactamases by approximately 60% at a concentration of 25 µM. This suggests potential use in combination therapies with β-lactam antibiotics to combat resistant strains. -

Neuroprotective Effects :

Another investigation explored the neuroprotective properties of this compound against acetylcholinesterase (AChE). The results indicated a significant reduction in AChE activity at concentrations as low as 30 µM, highlighting its potential for treating neurodegenerative diseases such as Alzheimer's.

Toxicological Profile

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further studies are warranted to fully characterize its safety profile and potential side effects.

Applications in Drug Development

Given its biological activity, this compound is being investigated for various pharmaceutical applications:

- Antibiotic Adjuvant : As an inhibitor of β-lactamases, it may serve as an adjuvant to enhance the efficacy of existing antibiotics.

- Neuroprotective Agent : Its ability to inhibit AChE positions it as a candidate for drug development aimed at treating neurodegenerative disorders.

- Research Tool : It is utilized in biochemical assays to study enzyme interactions and protein dynamics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 5-bromo-2-nitroaniline and trifluoroacetic anhydride under anhydrous conditions. Key steps include:

- Reagent Control : Use a 1:1 molar ratio of aniline to trifluoroacetic anhydride in dichloromethane .

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-acylation) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromo at C5, nitro at C2) and trifluoroacetamide conformation. Aromatic protons appear as doublets (δ 7.8–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (M = 326.98 g/mol). Fragmentation patterns distinguish bromine isotopes (1:1 ratio for Br and Br) .

- XRD : Single-crystal X-ray diffraction resolves steric effects from the nitro and bromo groups .

Advanced Research Questions

Q. How do electronic effects of the nitro and bromo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect deactivates the phenyl ring, reducing electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., Pd-catalyzed Buchwald-Hartwig amination). Kinetic studies show a 10-fold rate decrease compared to non-nitro analogs .

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura coupling. DFT calculations (B3LYP/6-31G*) predict activation barriers of ~25 kcal/mol for Pd-mediated C-Br bond cleavage .

- Experimental Design : Compare reaction rates with control compounds (e.g., N-(2-nitrophenyl)-2,2,2-trifluoroacetamide) to isolate substituent effects .

Q. How to address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace Br with Cl or CF) and assess IC values against target enzymes (e.g., kinases) .

- Solubility Optimization : Use co-solvents (DMSO/PBS) to mitigate aggregation artifacts in bioassays. Measure logP via shake-flask method (predicted logP = 2.1) .

- Metabolic Stability : Perform liver microsome assays to evaluate CYP450-mediated degradation. LC-MS/MS tracks metabolite formation (e.g., de-brominated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.